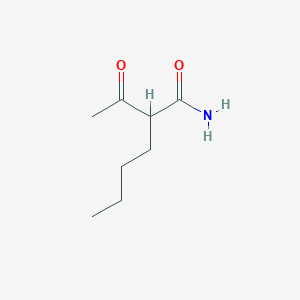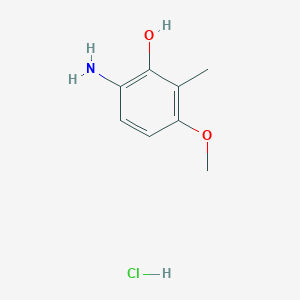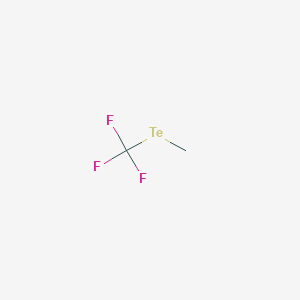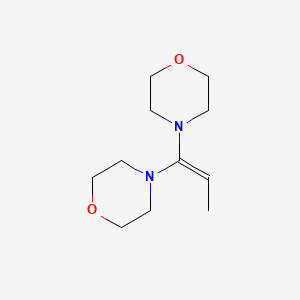
Morpholine, 4,4'-(1-propenylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4,4’-(1-propenylidene)bis- is an organic compound with the molecular formula C11H20N2O2 This compound is a derivative of morpholine, featuring a propenylidene bridge between two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1-propenylidene)bis- typically involves the reaction of morpholine with propenylidene derivatives under controlled conditions. One common method is the condensation reaction between morpholine and propenylidene chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Morpholine, 4,4’-(1-propenylidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-(1-propenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4,4’-(1-propenylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-(1-propenylidene)bis- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, known for its use in various industrial applications.
4,4’-Methylenebis(morpholine): A similar compound with a methylene bridge instead of a propenylidene bridge.
4,4’-Ethylenebis(morpholine): Another similar compound with an ethylene bridge.
Uniqueness
Morpholine, 4,4’-(1-propenylidene)bis- is unique due to its propenylidene bridge, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
60506-54-9 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(1-morpholin-4-ylprop-1-enyl)morpholine |
InChI |
InChI=1S/C11H20N2O2/c1-2-11(12-3-7-14-8-4-12)13-5-9-15-10-6-13/h2H,3-10H2,1H3 |
InChI Key |
IQVGLDYMYGTIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(N1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
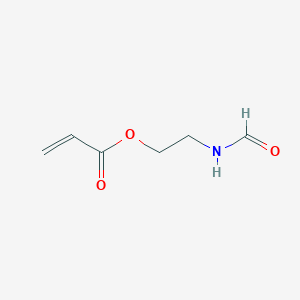
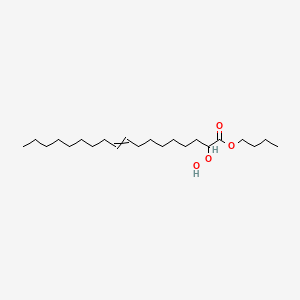
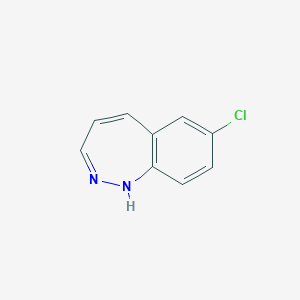
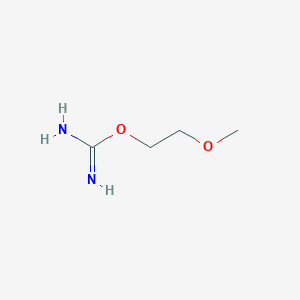
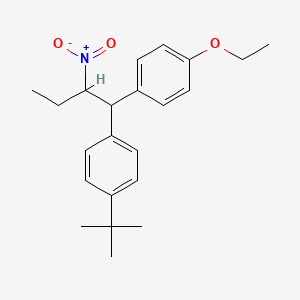
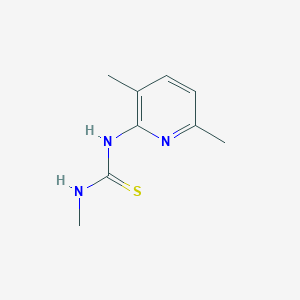
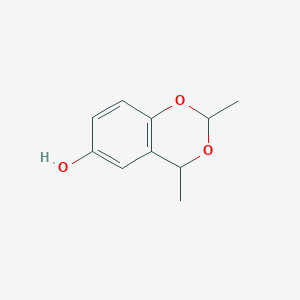
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
